5-(1,3-Benzodioxol-5-yl)-2-methylfuran-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-7-9(13(14)15)5-11(18-7)8-2-3-10-12(4-8)17-6-16-10/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXHYYAASODLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1,3-Benzodioxol-5-yl)-2-methylfuran-3-carboxylic acid, with the CAS number 696627-46-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H10O5. It is characterized by a benzodioxole moiety linked to a methylfuran structure, which is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the benzodioxole structure often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. The specific activity of this compound has not been extensively studied in isolation; however, related compounds have shown promising results.
1. Antimicrobial Activity
Studies have highlighted the potential of benzodioxole derivatives in exhibiting antimicrobial effects. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains. This suggests that the compound may possess similar properties.
2. Insecticidal Activity
Research has focused on the insecticidal properties of benzodioxole derivatives against Aedes aegypti larvae. One study noted that certain benzodioxole acids exhibited larvicidal activity with LC50 values indicating effective control over mosquito populations . While specific data for this compound is limited, its structural similarity to active compounds suggests potential insecticidal applications.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
| Compound | Activity | LC50 (μM) | Reference |
|---|---|---|---|
| 3,4-(Methylenedioxy) cinnamic acid | Larvicidal against Aedes aegypti | 28.9 ± 5.6 | |
| Benzodioxole derivatives | Antimicrobial against Staphylococcus aureus | Not specified |
Case Study: Insecticidal Efficacy
In a comparative study evaluating various benzodioxole acids for their larvicidal effects on Aedes aegypti, it was found that structural modifications significantly influenced activity. The presence of a methylenedioxy group was crucial for enhancing insecticidal potency . This finding underscores the importance of structural characteristics in determining biological activity.
The mechanisms by which benzodioxole derivatives exert their biological effects are still under investigation. However, preliminary studies suggest that these compounds may interact with specific biological pathways involved in inflammation and microbial resistance. For instance:
- Inhibition of Enzymatic Pathways : Many benzodioxole derivatives are hypothesized to inhibit key enzymes involved in pathogen survival.
- Modulation of Immune Responses : Some studies indicate that these compounds can modulate immune responses, potentially enhancing host defense mechanisms against infections .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 246.22 g/mol. Its structure features a furan ring substituted by a benzodioxole moiety, which contributes to its unique chemical properties and biological activities. The carboxylic acid group enhances its solubility in polar solvents, making it suitable for various applications in pharmaceuticals and materials science.
Biological Activities
The compound exhibits notable biological activities that are being explored for therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that it may interact with inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
- Antioxidant Activity : The benzodioxole structure is known to enhance bioactivity, making it a candidate for further research in antioxidant applications.
- Antimicrobial Effects : Early evaluations indicate potential antimicrobial properties against various pathogens.
Antimicrobial Activity Study
A study evaluated the antimicrobial activity of several derivatives related to 5-(1,3-Benzodioxol-5-yl)-2-methylfuran-3-carboxylic acid against Gram-positive cocci and Gram-negative rods. The results showed that specific derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against selected bacterial strains .
Anti-inflammatory Mechanism Exploration
Research has focused on understanding the mechanism of action of the compound regarding its anti-inflammatory effects. Initial findings suggest that it may inhibit key enzymes involved in inflammation processes, although further studies are needed to elucidate these interactions fully.
Applications Overview Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent for anti-inflammatory and antimicrobial applications. |
| Pharmaceutical Development | Investigated for its efficacy in drug formulations targeting oxidative stress and inflammation. |
| Material Science | Utilized in developing advanced materials due to its unique chemical properties. |
Preparation Methods
Palladium-Mediated Carboxylative Annulation
This method leverages Pd-catalyzed cascade reactions to construct the furan ring while introducing functional groups. Adapted from benzo[b]furan-3-carboxylic acid synthesis (Result 6), the approach involves:
- Propargyl Alcohol and Alkyne Coupling : A propargyl alcohol containing a benzodioxole group reacts with a benzaldehyde derivative in the presence of Pd catalysts.
- Cycloaddition and Carboxylation : The reaction forms the furan ring and carboxylic acid simultaneously through a cascade mechanism.
Example Reaction Pathway (Hypothetical):
$$
\text{Benzodioxol-alkyne} + \text{Propargyl alcohol} \xrightarrow{\text{Pd(II)}} \text{Furan core} + \text{CO}_2 \rightarrow \text{Target compound}
$$
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)$$2$$, PdCl$$2$$ | |
| Solvent | DCM, THF | |
| Temperature | 40–80°C | |
| Yield | ~70–90% (estimated) |
Cross-Coupling Reactions
Suzuki-Miyaura coupling enables direct introduction of the benzodioxole group onto a brominated furan.
Steps :
- Bromination of Furan : Introduce a bromine atom at position 5 of 2-methylfuran-3-carboxylic acid.
- Suzuki Coupling : React with a benzodioxole boronic acid under Pd catalysis.
Key Challenges :
- Regioselectivity : Furan’s inherent reactivity complicates directed bromination.
- Stability : Furan rings are prone to oxidation under coupling conditions.
Example Reagents :
| Step | Reagents/Conditions | Source |
|---|---|---|
| Bromination | NBS, AIBN, CCl$$_4$$ | |
| Suzuki Coupling | Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, DMF/H$$_2$$O |
Electrophilic Aromatic Substitution (EAS)
Halogenation followed by nucleophilic substitution introduces the benzodioxole group.
Steps :
- Nitration/Halogenation : Introduce a nitro or halogen group at position 5.
- Substitution : Replace the leaving group with a benzodioxole nucleophile.
Limitations :
Ozonolysis and Cyclization
Adapted from 4-benzofuran-carboxylic acid synthesis (Result 10), this method involves:
- Diene Oxidation : Ozonolysis of a diene to form a diketone.
- Cyclization : Reaction with a diol to form the benzodioxole ring.
Example Pathway :
$$
\text{Diene} \xrightarrow{\text{O}_3} \text{Diketone} + \text{Diol} \rightarrow \text{Benzodioxole-furan hybrid}
$$
| Parameter | Value | Source |
|---|---|---|
| Oxidizing Agent | O$$3$$, H$$2$$O$$_2$$ | |
| Catalyst | TBAB, BSA | |
| Yield | 60–70% (estimated) |
Detailed Reaction Pathways
Pd-Mediated Annulation (Preferred Method)
Steps :
- Synthesis of Benzodioxol-Alkyne : Prepare a benzodioxole-substituted alkyne (e.g., via Sonogashira coupling).
- Annulation with Propargyl Alcohol : React with a propargyl alcohol derivative in the presence of PdCl$$2$$ and CO$$2$$.
- Workup : Acidify to isolate the carboxylic acid.
Mechanistic Insight :
- Ketyl Radical Formation : Pd facilitates single-electron transfer, generating a ketyl radical intermediate.
- Cyclization : Radical recombination forms the furan ring and carboxylic acid (as per).
Advantages :
- High Atom Economy : Constructs two rings and a carboxylic acid in one step.
- Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., nitro, halogens).
Suzuki Coupling Protocol
Steps :
- Bromination of 2-Methylfuran-3-Carboxylic Acid :
- Reagents : NBS, AIBN, CCl$$_4$$, 80°C.
- Product : 5-Bromo-2-methylfuran-3-carboxylic acid.
- Benzodioxole Boronic Acid Preparation :
- Method : Miyaura borylation of a benzodioxole halide.
- Coupling :
- Catalyst : Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, DMF/H$$_2$$O.
- Yield : ~50–60% (estimated).
Challenges :
- Byproducts : Competing homocoupling of boronic acids.
- Solubility : Polar aprotic solvents required for Pd catalyst solubility.
Challenges and Considerations
Q & A
Basic: What synthetic strategies are effective for constructing the benzodioxol-furan-carboxylic acid scaffold?
Answer:
The synthesis of benzodioxol-furan-carboxylic acid derivatives typically involves multi-step reactions, including:
- Coupling Reactions : Use of NaH in THF to deprotonate phenolic intermediates, enabling alkylation or arylations (e.g., formation of 6-(benzyloxy)-3-methylbenzofuran derivatives via [3,3]-sigmatropic rearrangement) .
- Protecting Group Strategies : Benzyl or methoxy groups are employed to protect reactive hydroxyl groups during heterocycle formation .
- Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., methyl esters) under basic conditions to yield the final carboxylic acid moiety .
Key Methodological Tip : Monitor reaction progress using TLC and optimize stoichiometry of bases (e.g., NaH) to avoid side reactions.
Advanced: How can reaction conditions be optimized for improved yields in multi-step syntheses?
Answer:
Optimization involves:
- Solvent Selection : Polar aprotic solvents like THF or DMF enhance solubility of intermediates, as seen in NaH-mediated deprotonation steps .
- Temperature Control : Low temperatures (0–5°C) minimize undesired side reactions during sensitive steps like benzylation .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) can accelerate aryl-aryl bond formation, though their use must be balanced against cost and purification challenges .
Data-Driven Approach : Use DOE (Design of Experiments) to systematically vary parameters (e.g., equivalents of NaH, reaction time) and analyze yield trends .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and methylene dioxy (C-O-C at ~1250 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion for C₁₄H₁₂O₆ at m/z 277.067) .
Advanced: How to resolve discrepancies between observed and theoretical spectral data?
Answer:
- Spectral Simulation : Use computational tools (e.g., ACD/Labs or MestReNova) to predict NMR shifts and compare with experimental data. Adjust for solvent effects and tautomerism .
- Crystallographic Validation : Perform X-ray diffraction (as in ) to unambiguously confirm bond angles and dihedral angles, resolving ambiguities from NMR .
- Isotopic Labeling : For ambiguous MS fragments, synthesize deuterated analogs to trace fragmentation pathways .
Case Study : In , discrepancies in ¹³C NMR shifts for a benzofuran derivative were resolved by crystallography, revealing unexpected conformational rigidity .
Advanced: What methods analyze solid-state conformation of benzodioxol-containing furan derivatives?
Answer:
- Single-Crystal X-ray Diffraction : Determines precise bond lengths, angles, and packing interactions. For example, revealed a planar benzodioxol ring fused to a non-planar furan system, influencing π-π stacking .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding between carboxylic acid groups) to explain crystallinity and stability .
- DFT Calculations : Compare experimental crystal structures with optimized gas-phase geometries to assess lattice stabilization effects .
Basic: What biological assays are applicable to evaluate bioactivity?
Answer:
- Antimicrobial Screening : Use microdilution assays (e.g., against S. aureus or E. coli) to determine MIC values, as done for structurally related compounds in .
- Antioxidant Assays : DPPH radical scavenging or FRAP tests assess redox activity, relevant for benzodioxol derivatives with phenolic motifs .
- Anti-Inflammatory Testing : Measure inhibition of COX-2 or TNF-α production in cell-based models .
Note : Prioritize in vitro assays before advancing to in vivo studies due to regulatory constraints .
Advanced: How can computational methods predict reactivity or bioactivity?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- QSAR Modeling : Correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with bioactivity data from analogs to prioritize synthetic targets .
- Reactivity Prediction : DFT-based Fukui indices identify electrophilic sites prone to metabolic modification, aiding toxicity assessments .
Example : ’s compound showed predicted H-bonding with bacterial DNA gyrase, aligning with observed antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
